molecular formula C24H17ClO3 B15111428 (2Z)-2-(4-chlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one

(2Z)-2-(4-chlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one

Cat. No.: B15111428
M. Wt: 388.8 g/mol
InChI Key: GCPBWELYZBFXPO-MOURARDWSA-N
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Description

The compound “(2Z)-2-(4-chlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one” is a benzofuran-3-one derivative featuring a 4-chlorobenzylidene group at position 2 and a (2E)-3-phenylprop-2-en-1-yloxy substituent at position 6. Benzofuran-3-one derivatives are widely studied for their pharmacological properties, including anticancer, antimicrobial, and kinase inhibitory activities, owing to their ability to modulate enzymatic and receptor-based targets .

The compound’s structural determination likely employs crystallographic tools such as SHELXL (for refinement) and ORTEP (for visualization), ensuring precise assignment of stereochemistry and molecular conformation .

Properties

Molecular Formula

C24H17ClO3

Molecular Weight

388.8 g/mol

IUPAC Name

(2Z)-2-[(4-chlorophenyl)methylidene]-6-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-one

InChI

InChI=1S/C24H17ClO3/c25-19-10-8-18(9-11-19)15-23-24(26)21-13-12-20(16-22(21)28-23)27-14-4-7-17-5-2-1-3-6-17/h1-13,15-16H,14H2/b7-4+,23-15-

InChI Key

GCPBWELYZBFXPO-MOURARDWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)Cl)/O3

Canonical SMILES

C1=CC=C(C=C1)C=CCOC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)Cl)O3

Origin of Product

United States

Preparation Methods

The synthesis of (2Z)-2-(4-chlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Introduction of the Chlorobenzylidene Group: This step involves the condensation of the benzofuran core with 4-chlorobenzaldehyde under basic conditions to form the chlorobenzylidene moiety.

    Attachment of the Phenylprop-2-en-1-yloxy Group: The final step involves the etherification of the benzofuran core with 3-phenylprop-2-en-1-ol using a suitable base and a phase-transfer catalyst.

Chemical Reactions Analysis

Benzofuran Core Formation

The benzofuran core is typically synthesized via condensation reactions or cyclization processes. For example, benzofuran-3(2H)-one derivatives are often prepared by reacting benzofuran precursors with aldehydes or ketones under thermal activation .

Example Reaction Conditions

  • Reagents : Benzofuran-3(2H)-one, aldehyde (e.g., 4-chlorobenzaldehyde)

  • Conditions : Heating at 130°C for 2 hours under nitrogen atmosphere

  • Purification : Silica gel flash chromatography or recrystallization

Functionalization Steps

Functional groups such as the chlorobenzylidene and allyl ether moieties are introduced through subsequent reactions:

1.2.1 Alkylation/Esterification

The allyl ether group ([2E)-3-phenylprop-2-en-1-yl]oxy) is likely introduced via nucleophilic substitution or esterification. For instance, sulfonamide reagents (e.g., 4-methylbenzenesulfonamide) in dichloromethane (DCM) with triethylamine (Et₃N) can mediate such transformations .

Typical Protocol

  • React benzofuran-3(2H)-one with an aldehyde under heating.

  • Add sulfonamide reagent and Et₃N to the enone intermediate.

  • Stir at room temperature (~12 hours) and purify via column chromatography .

StepReagentsSolvent/ConditionsResulting Product
1Aldehyde (1.2 equiv)DCM, 130°C, 2 hBenzofuran-enone intermediate
24-Methylbenzenesulfonamide (1.5 equiv), Et₃NDCM, RT, 12 hFunctionalized benzofuran derivative

Potential Chemical Reactions

The compound undergoes various transformations depending on its functional groups and reaction conditions.

Hydrolysis of the Ester Group

The allyl ether ([2E)-3-phenylprop-2-en-1-yl]oxy) may hydrolyze under acidic or basic conditions to yield a phenolic compound.

Mechanism

  • Acidic hydrolysis: Cleavage of the ether bond forms a phenol and a propenyl fragment.

  • Basic hydrolysis: Similar cleavage, potentially generating a phenoxide intermediate.

Oxidation of the Allyl Ether

The allyl ether moiety is susceptible to oxidation, particularly at the double bond. Oxidizing agents like mCPBA or ozone may epoxidize or cleave the double bond.

Key Considerations

  • Steric hindrance from the benzofuran core may influence reactivity.

  • Selectivity depends on the oxidant and solvent choice.

Conjugate Addition to the α,β-Unsaturated Ketone

The benzylidene group (4-chlorobenzylidene) contains an α,β-unsaturated ketone, which can undergo Michael addition or 1,4-addition with nucleophiles (e.g., amines, thiols).

Example Reaction

  • React with hydrazine derivatives to form hydrazones.

  • React with Grignard reagents for alkylation.

Cleavage of the Benzylidene Group

The chlorobenzylidene moiety can be cleaved via hydrolysis or reduction to regenerate the ketone. This is useful for synthesizing analogs with modified substituents.

Typical Agents

  • Hydrolysis: Strong acids (HCl) or bases (NaOH).

  • Reduction: LiAlH₄ or catalytic hydrogenation.

Structural and Reactivity Insights

The compound’s reactivity is influenced by its conjugated π-system and electron-withdrawing groups (e.g., chlorine). Key structural features include:

FeatureImpact on Reactivity
Benzofuran coreStabilizes intermediates via resonance
ChlorobenzylideneElectron-withdrawing, enhances electrophilicity
Allyl etherSusceptible to oxidation/cleavage

Analytical Data and Purification

Spectral and chromatographic data are critical for characterizing intermediates and final products:

  • NMR : Confirms molecular connectivity and stereochemistry (e.g., Z/E configurations).

  • IR : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).

  • Purification : Silica gel chromatography or recrystallization ensures >90% purity .

Scientific Research Applications

(2Z)-2-(4-chlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals, particularly for its potential anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (2Z)-2-(4-chlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit enzymes involved in key biological processes, such as cyclooxygenase (COX) enzymes in the inflammatory pathway.

    Modulating Receptors: The compound may bind to and modulate the activity of receptors, such as estrogen receptors, influencing cellular signaling pathways.

    Inducing Apoptosis: In cancer cells, the compound may induce apoptosis (programmed cell death) by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Analysis

The table below compares the target compound with structurally analogous benzofuran-3-one derivatives, highlighting substituent variations and their implications:

Compound Name Substituent at Position 2 Substituent at Position 6 Additional Substituents Configuration Key Properties
(2Z)-2-(4-chlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one (Target) 4-chlorobenzylidene (E)-3-phenylprop-2-en-1-yloxy None Z at C2, E at propenyl Strong electron-withdrawing Cl enhances electrophilicity; bulky (E)-propenyloxy enables π-π interactions. High lipophilicity may improve membrane permeability.
(2Z)-2-[(3-fluorophenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one 3-fluorobenzylidene 2-methylprop-2-enoxy None Z at C2 Weaker electron-withdrawing F (vs. Cl) reduces electrophilicity. Methyl group increases lipophilicity but limits steric flexibility.
(2Z)-2-(2-fluorobenzylidene)-6-hydroxy-7-methyl-1-benzofuran-3(2H)-one 2-fluorobenzylidene Hydroxy Methyl at C7 Z at C2 Ortho-F disrupts aromatic symmetry; polar hydroxy group improves solubility. C7-methyl introduces steric hindrance, potentially reducing target binding.

Key Comparative Insights

Halogen Effects :

  • The 4-chloro substituent in the target compound provides stronger electron-withdrawing effects compared to 3-fluoro () or 2-fluoro (). This enhances electrophilic reactivity, which is advantageous in interactions with nucleophilic residues in enzymes or DNA .
  • Ortho- vs. para-halogens : The 2-fluorobenzylidene group () may induce steric strain and alter π-stacking efficiency compared to the para-substituted analogs .

Steric and Conformational Factors :

  • The C7-methyl group in introduces steric hindrance, which could interfere with binding to tight enzymatic pockets. In contrast, the target compound’s unsubstituted benzofuran core allows for more flexible interactions .
  • The E-configuration of the propenyloxy chain in the target compound stabilizes an extended conformation, optimizing interactions with hydrophobic protein domains .

Hypothesized Bioactivity

  • The target compound’s 4-chloro and propenyloxy groups may enhance anticancer activity by promoting DNA intercalation or kinase inhibition.
  • The 3-fluoro analog () might exhibit reduced potency due to weaker electron-withdrawing effects but improved metabolic stability from the methyl group.
  • The hydroxy -containing compound () could serve as a prodrug or exhibit altered pharmacokinetics due to increased polarity .

Methodological Considerations

Structural analyses of these compounds rely on crystallographic software such as SHELXL (for refinement) and ORTEP (for visualization), ensuring accurate stereochemical assignments . Computational modeling (e.g., density functional theory) could further elucidate electronic differences between halogen substituents and their impact on reactivity.

Biological Activity

The compound (2Z)-2-(4-chlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one is a complex organic molecule belonging to the benzofuran class, notable for its diverse biological activities. This article delves into its biological activity, synthesis, and potential applications based on current research findings.

Structural Overview

The compound features a benzofuran core , which is integral to its biological properties. The presence of various functional groups, including a 4-chlorobenzylidene moiety and a phenylprop-2-en-1-yl ether , enhances its pharmacological potential. The structural complexity suggests interactions with multiple biological targets, making it a candidate for further investigation in medicinal chemistry.

Structural Features

FeatureDescription
Core StructureBenzofuran
Substituents4-Chlorobenzylidene and phenylprop-2-en-1-yl ether
Molecular FormulaC22H20ClO3
Molecular Weight368.84 g/mol

Antitumor Activity

Research indicates that compounds with similar structural frameworks often exhibit significant antitumor properties. For instance, derivatives of benzofuran have shown promise in inhibiting cancer cell proliferation. In particular, (2Z)-2-(4-chlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one has been highlighted in studies for its potential to act against various cancer cell lines, although specific IC50 values remain to be fully elucidated.

The mechanisms by which this compound exerts its biological effects may involve:

  • Inhibition of Cell Proliferation : Similar compounds have demonstrated the ability to inhibit key signaling pathways involved in cell growth.
  • Induction of Apoptosis : Research into related benzofuran derivatives suggests that they may trigger apoptotic pathways in cancer cells.
  • Antioxidant Properties : Some studies have indicated that benzofuran derivatives possess antioxidant capabilities, potentially mitigating oxidative stress in cells.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

  • A study on 5-(4-chlorobenzylidene)thiazolidine-2,4-dione showed significant anticonvulsant activity, suggesting that chlorinated derivatives may enhance pharmacological efficacy .
  • Another investigation into dimethoxyaurones , which share a similar structural motif, revealed potent inhibition of the ABCG2 protein associated with breast cancer resistance .

Synthesis

The synthesis of (2Z)-2-(4-chlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one typically involves multi-step organic reactions:

  • Formation of the Benzofuran Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Substituents : The chlorobenzylidene and phenylprop-2-en-1-yl groups are introduced via electrophilic aromatic substitution or coupling reactions.

Synthetic Route Overview

StepReaction TypeKey Reagents
1. Benzofuran SynthesisCyclizationPhenol derivatives, acid catalysts
2. Chlorobenzylidene AdditionElectrophilic Substitution4-Chlorobenzaldehyde
3. Phenylprop-2-en-1-yl Group AdditionCoupling ReactionAppropriate alkenes and coupling agents

Q & A

Q. What synthetic strategies are effective for preparing (2Z)-2-(4-chlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one, and how do substituents influence reaction yields?

  • Methodological Answer : The compound can be synthesized via a multi-step approach involving: (i) Formation of the benzofuran-3(2H)-one core via cyclization of substituted phenolic precursors under acidic conditions. (ii) Introduction of the 4-chlorobenzylidene group via a Claisen-Schmidt condensation reaction between the benzofuranone and 4-chlorobenzaldehyde, requiring precise control of reaction time and temperature to favor the Z-configuration . (iii) Functionalization at the 6-position using a Wittig or Horner-Wadsworth-Emmons reaction to install the (E)-3-phenylprop-2-en-1-yloxy group. Solvent polarity (e.g., DMF vs. THF) and catalyst choice (e.g., NaH) critically influence stereoselectivity and yield . Substituent effects (e.g., electron-withdrawing groups like Cl) can alter reaction kinetics and regioselectivity. For example, bulky groups may require elevated temperatures for condensation .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks using 2D-COSY and HSQC to confirm the Z-configuration of the benzylidene moiety (δ 7.2–7.8 ppm for olefinic protons) and E-configuration of the propenyloxy group (J = 12–16 Hz for trans coupling) .
  • IR Spectroscopy : Identify carbonyl (C=O) stretching at ~1700 cm⁻¹ and ether (C-O-C) bands at ~1250 cm⁻¹ .
  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity. Electrospray ionization (ESI) in positive mode detects [M+H]+ ions for molecular weight confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data arising from stereoisomeric impurities during synthesis?

  • Methodological Answer :
  • Crystallographic Analysis : Perform single-crystal X-ray diffraction to unambiguously confirm the Z-configuration of the benzylidene group and E-configuration of the propenyloxy chain. Compare unit cell parameters with structurally similar compounds (e.g., (E)-3-(4-chlorophenyl)-1-(2,4-difluorophenyl)prop-2-en-1-one) to validate assignments .
  • Dynamic NMR : For flexible moieties (e.g., propenyloxy group), use variable-temperature NMR to detect rotational barriers and distinguish between static and dynamic stereoisomerism .
  • Computational Modeling : Optimize geometries using DFT (e.g., B3LYP/6-311+G(d,p)) to predict NMR chemical shifts and compare with experimental data .

Q. What experimental design considerations are critical for evaluating the biological activity of this compound, particularly in antimicrobial assays?

  • Methodological Answer :
  • Dose-Response Studies : Use microdilution assays (e.g., broth microdilution for MIC determination) with standardized bacterial/fungal strains (e.g., S. aureus, C. albicans). Include positive controls (e.g., ciprofloxacin) and solvent controls .
  • Structure-Activity Relationship (SAR) : Compare activity against analogs with varying substituents (e.g., replacing 4-Cl with 4-OCH3) to assess electronic effects. Lipophilicity (logP) and hydrogen-bonding capacity can be calculated using software like ACD/Labs Percepta .
  • Cytotoxicity Screening : Pair antimicrobial assays with mammalian cell viability tests (e.g., MTT assay on HEK293 cells) to identify selective toxicity .

Q. How can computational methods predict the reactivity of this compound in catalytic transformations (e.g., hydrogenation or oxidation)?

  • Methodological Answer :
  • Reactivity Mapping : Use molecular docking to simulate interactions with catalytic surfaces (e.g., Pd/C for hydrogenation). Focus on the benzylidene and propenyloxy groups as potential reactive sites .
  • Transition-State Modeling : Apply DFT (e.g., M06-2X/def2-TZVP) to calculate activation energies for proposed reaction pathways (e.g., epoxidation of the propenyloxy group). Compare with experimental outcomes .
  • Solvent Effects : Employ COSMO-RS to model solvent polarity impacts on reaction rates and selectivity .

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